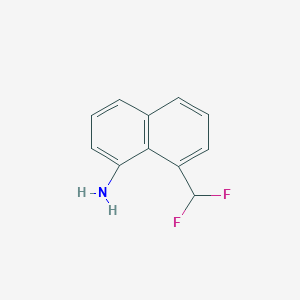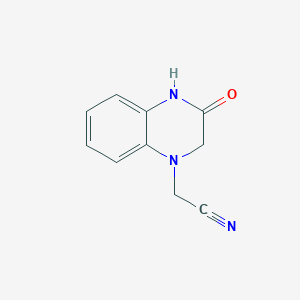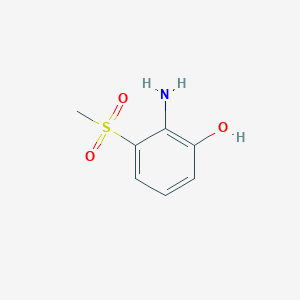
1-Isopropyl-1H-indazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C11H12N2O. It belongs to the indazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by an indazole ring substituted with an isopropyl group at the 1-position and a formyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the desired indazole .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts and solvent-free conditions to minimize byproducts and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Isopropyl-1H-indazole-4-carboxylic acid.
Reduction: 1-Isopropyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Isopropyl-1H-indazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The formyl group in the compound can also participate in hydrogen bonding and other interactions that influence its biological activity .
Comparaison Avec Des Composés Similaires
1H-Indazole: A parent compound with similar structural features but lacking the isopropyl and formyl groups.
2H-Indazole: Another indazole derivative with different substitution patterns.
1-Isopropyl-1H-indazole-3-carbaldehyde: A closely related compound with the formyl group at the 3-position instead of the 4-position.
Uniqueness: 1-Isopropyl-1H-indazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position and the formyl group at the 4-position allows for unique interactions and applications compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-propan-2-ylindazole-4-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-11-5-3-4-9(7-14)10(11)6-12-13/h3-8H,1-2H3 |
Clé InChI |
KDSAVDRBISESEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC(=C2C=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)




![(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid](/img/structure/B11905933.png)

![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)



